molecular formula C22H28O3 B041948 [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 18318-02-0

[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B041948
CAS No.: 18318-02-0
M. Wt: 340.5 g/mol
InChI Key: CSTCETHIOLUDMM-JBPLPALLSA-N
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Description

The compound is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused six-membered rings . It has potential applications in various fields due to its unique structure.


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for this compound were not found in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its cyclopenta[a]phenanthrene core, which consists of three fused six-membered rings . The compound also contains functional groups such as an ethyl group, a methoxy group, and an acetate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 370.4 g/mol . It has a complex structure with several stereocenters, indicating that it may exist as multiple stereoisomers .

Mechanism of Action

The mechanism of action of this compound could vary depending on its application. For instance, if it’s used as a drug, its mechanism of action would depend on its interaction with biological targets .

Properties

IUPAC Name

[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8,10,13,18-20H,4-5,7,9,11-12H2,1-3H3/t18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCETHIOLUDMM-JBPLPALLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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